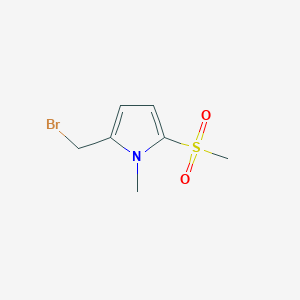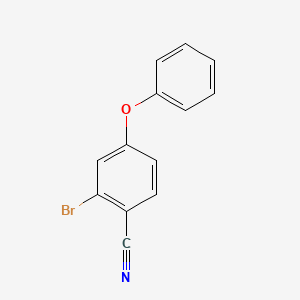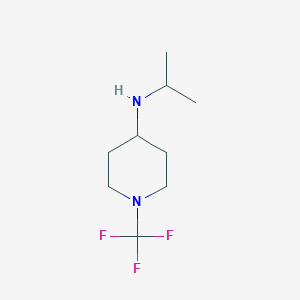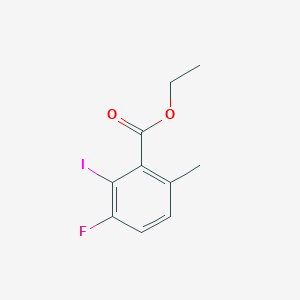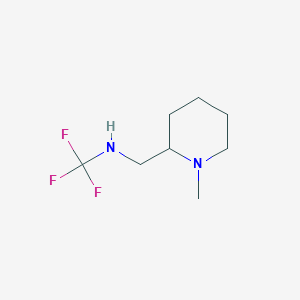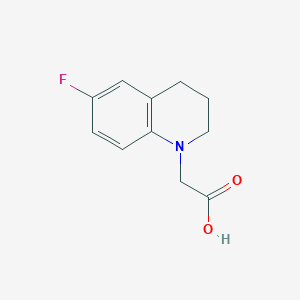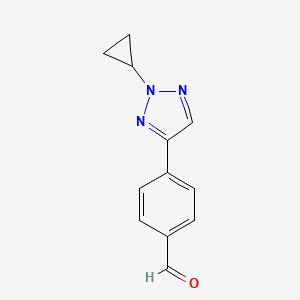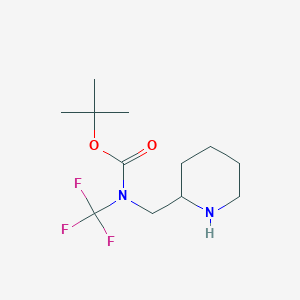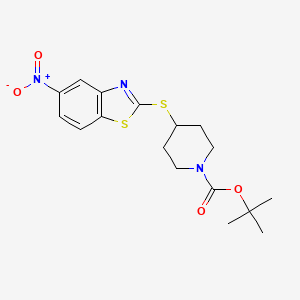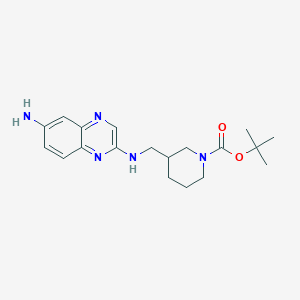
tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a piperidine ring, and a quinoxaline moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of 6-aminoquinoxaline with piperidine derivatives under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce dihydroquinoxaline derivatives .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and advanced materials .
作用機序
The mechanism of action of tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
Uniqueness
What sets tert-Butyl 3-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of a quinoxaline moiety with a piperidine ring. This structural feature provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
特性
分子式 |
C19H27N5O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
tert-butyl 3-[[(6-aminoquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-19(2,3)26-18(25)24-8-4-5-13(12-24)10-22-17-11-21-16-9-14(20)6-7-15(16)23-17/h6-7,9,11,13H,4-5,8,10,12,20H2,1-3H3,(H,22,23) |
InChIキー |
KSWFVYPLZDOZCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CN=C3C=C(C=CC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


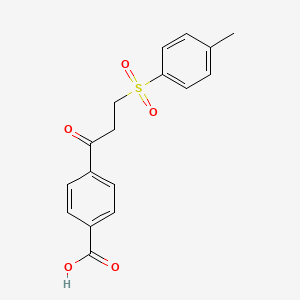
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
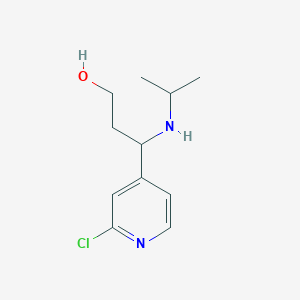
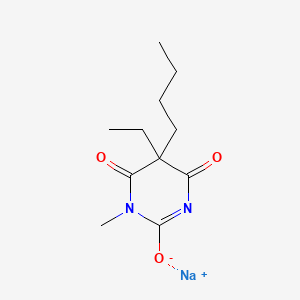
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
